molecular formula C18H19N3O3S2 B5270500 N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide

N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide

Cat. No.: B5270500
M. Wt: 389.5 g/mol
InChI Key: RYKZPPBDIKJQDM-JZJYNLBNSA-N
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Description

N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a thiolane ring, a sulfonylhydrazinylidene group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an alkylating agent under basic conditions.

    Introduction of the Sulfonylhydrazinylidene Group: This step involves the reaction of the thiolane derivative with 4-methylbenzenesulfonylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride.

    Formation of the Benzamide Moiety: The final step involves the acylation of the intermediate with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions and monitor reaction kinetics in real-time .

Chemical Reactions Analysis

Types of Reactions

N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonylhydrazinylidene group can be reduced to the corresponding hydrazine derivative using reducing agents such as sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide is unique due to its combination of a thiolane ring and a sulfonylhydrazinylidene group, which imparts distinct chemical and biological properties not found in simpler benzamide derivatives.

Properties

IUPAC Name

N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-13-7-9-15(10-8-13)26(23,24)21-20-17-12-25-11-16(17)19-18(22)14-5-3-2-4-6-14/h2-10,16,21H,11-12H2,1H3,(H,19,22)/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKZPPBDIKJQDM-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CSCC2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CSCC2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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